N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide
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Overview
Description
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide is an organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide typically involves the following steps:
Formation of Benzoxazole Core: The initial step involves the formation of the benzoxazole core. This can be achieved by reacting 2-amino-4,6-dimethylphenol with a suitable aldehyde under acidic conditions to form the benzoxazole ring.
Substitution Reaction: The benzoxazole derivative is then subjected to a substitution reaction with 2-methylphenylamine to introduce the 2-methylphenyl group at the 3-position of the benzoxazole ring.
Acylation: The final step involves the acylation of the amine group with phenylacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the amide group.
Scientific Research Applications
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and antioxidant agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Studies: It is used in biological studies to understand its mechanism of action and its effects on different biological pathways.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-bisnitrobenzamide
- **N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide
- **N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-N’-(diphenylacetyl)thiourea
Uniqueness
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide stands out due to its specific substitution pattern on the benzoxazole ring and the presence of the phenylacetamide group
Properties
CAS No. |
590395-89-4 |
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Molecular Formula |
C24H22N2O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide |
InChI |
InChI=1S/C24H22N2O2/c1-15-12-16(2)23-21(13-15)26-24(28-23)19-10-7-11-20(17(19)3)25-22(27)14-18-8-5-4-6-9-18/h4-13H,14H2,1-3H3,(H,25,27) |
InChI Key |
AEIXTVAVTMLQTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=O)CC4=CC=CC=C4)C)C |
Origin of Product |
United States |
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